![molecular formula C15H17BrN2OS B2749873 3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 941940-22-3](/img/structure/B2749873.png)
3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
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Description
3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in drug development and as a research tool in various fields.
Scientific Research Applications
Synthesis and Chemical Applications
Research has highlighted the compound's utility in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and other organic materials. For instance, studies have demonstrated methods for synthesizing 2-amino-1-benzothiophenes, a core structure in many pharmaceuticals, indicating the potential of related compounds in facilitating complex synthetic pathways (Petrov, Popova, & Androsov, 2015). Similarly, the ability to create thio-substituted ethyl nicotinate derivatives from related structures suggests applications in generating new molecules with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Structural Analysis
X-ray crystallography and other analytical techniques have been employed to investigate the crystal structures of compounds closely related to 3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide, shedding light on the intermolecular interactions that stabilize their crystal packing. Such studies are crucial for understanding the physical properties of these compounds and for designing molecules with desired characteristics for various applications (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
properties
IUPAC Name |
3-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-18(2)13(14-7-4-8-20-14)10-17-15(19)11-5-3-6-12(16)9-11/h3-9,13H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKVGOSMMKLZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)Br)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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